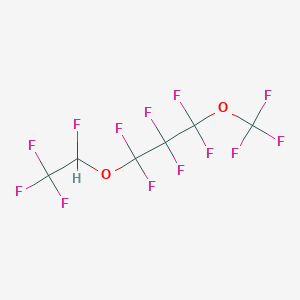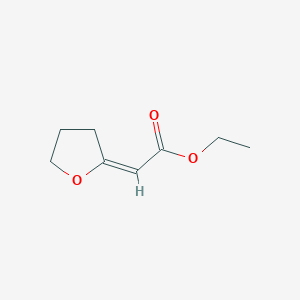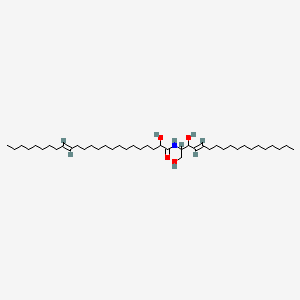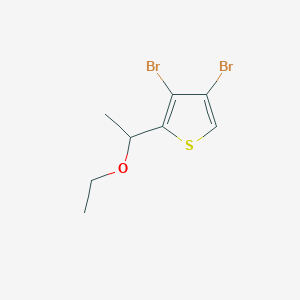![molecular formula C36H36FeO2P2 B12063636 (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both ferrocene and phosphine groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves several steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, undergoes lithiation using n-butyllithium, followed by reaction with a suitable electrophile to introduce the desired substituents.
Phosphine Introduction: The di(2-furyl)phosphine and di(3,5-xylyl)phosphine groups are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases and controlled temperatures to ensure selectivity.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated chromatography can be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as trichlorosilane.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trichlorosilane, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as alkyl halides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: New phosphine derivatives with different substituents.
科学的研究の応用
Chemistry
In chemistry, (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective hydrogenation, hydroformylation, and cross-coupling reactions, leading to the production of chiral molecules with high enantiomeric excess.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. This ligand is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps streamline processes, reduce waste, and improve the overall sustainability of chemical manufacturing.
作用機序
The mechanism by which (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves coordination to a metal center, forming a metal-ligand complex. This complex then participates in catalytic cycles, facilitating the transformation of substrates into products. The chiral environment created by the ligand induces enantioselectivity, ensuring that the products are formed with high stereochemical purity.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand, commonly used in cross-coupling reactions.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in asymmetric hydrogenation and other catalytic processes.
Josiphos: A family of chiral phosphine ligands used in various asymmetric catalytic reactions.
Uniqueness
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine stands out due to its unique combination of ferrocene and phosphine groups, which provide both stability and reactivity. Its ability to induce high levels of enantioselectivity makes it particularly valuable in the synthesis of chiral compounds, distinguishing it from other ligands.
This compound’s versatility and effectiveness in catalysis make it a significant tool in both academic research and industrial applications.
特性
分子式 |
C36H36FeO2P2 |
|---|---|
分子量 |
618.5 g/mol |
InChI |
InChI=1S/C31H31O2P2.C5H5.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m1../s1 |
InChIキー |
RSLVVMYIUWTJGJ-KHZPMNTOSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)
![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)







![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)




